molecular formula C8H9ClN2O2 B8776055 2-Chloro-4-ethyl-6-nitroaniline

2-Chloro-4-ethyl-6-nitroaniline

Cat. No.: B8776055
M. Wt: 200.62 g/mol
InChI Key: HGTWIXHDLYLQGO-UHFFFAOYSA-N
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Description

2-Chloro-4-ethyl-6-nitroaniline is a substituted aniline derivative characterized by a chloro group at position 2, an ethyl group at position 4, and a nitro group at position 4. This compound belongs to the nitroaniline family, which is widely utilized in dye synthesis, agrochemical intermediates, and pharmaceutical research. Its structural features influence its physicochemical properties, reactivity, and biological interactions.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-4-ethyl-6-nitroaniline

InChI

InChI=1S/C8H9ClN2O2/c1-2-5-3-6(9)8(10)7(4-5)11(12)13/h3-4H,2,10H2,1H3

InChI Key

HGTWIXHDLYLQGO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Synthesis of Dyes and Pharmaceuticals

One of the primary applications of 2-Chloro-4-ethyl-6-nitroaniline is as an intermediate in the synthesis of dyes and pharmaceuticals. Nitroanilines are commonly used in the production of azo dyes, which are widely employed in textile industries. The compound's ability to undergo electrophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Table 1: Synthesis Pathway Overview

Reaction TypeReactantsConditionsProducts
Electrophilic SubstitutionThis compound + Aromatic CompoundsAcidic MediumAzo Dyes
ReductionThis compoundCatalytic HydrogenationAmino Compounds

Biodegradation Studies

Recent research has highlighted the biodegradation pathways of this compound by specific bacterial strains. For instance, studies involving Rhodococcus sp. strain MB-P1 demonstrated its capability to degrade this compound under aerobic conditions. The metabolic pathway includes the initial oxidation of the nitro group followed by ring cleavage, leading to less harmful products.

Case Study: Biodegradation Pathway Analysis

In a study published in PLOS ONE, the degradation mechanism was elucidated through oxygen uptake studies, revealing that aniline dioxygenase plays a crucial role in the degradation process. This finding is significant for environmental bioremediation strategies aimed at reducing nitroaromatic pollutants in contaminated sites .

Antimicrobial and Anticancer Activities

The compound has also been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit selective toxicity towards various cancer cell lines and possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Environmental Impact and Safety Concerns

Despite its utility, this compound poses environmental risks due to its potential mutagenic effects as indicated by various studies on its toxicity profiles. It is essential to monitor its release into ecosystems where it can affect microbial communities and higher life forms.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The positions and types of substituents significantly alter molecular weight, solubility, and thermal stability. Key analogs include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Melting Point (°C) Key Properties
2-Chloro-4-ethyl-6-nitroaniline C₈H₁₀ClN₂O₂ 216.63 (calculated) 2-Cl, 4-C₂H₅, 6-NO₂ Not reported Likely low solubility in water
4-Chloro-2-methyl-6-nitroaniline C₇H₇ClN₂O₂ 186.60 4-Cl, 2-CH₃, 6-NO₂ 121–123 97% purity; used in chemical synthesis
4-Chloro-2-nitroaniline C₆H₅ClN₂O₂ 172.57 4-Cl, 2-NO₂ Bright orange powder (mp not specified) Mutagenic; pigment intermediate
2-Chloro-4-tert-butyl-6-nitroaniline C₁₀H₁₃ClN₂O₂ 228.68 2-Cl, 4-(C(CH₃)₃), 6-NO₂ Not reported Higher lipophilicity due to tert-butyl group
2-Chloro-4-nitroaniline C₆H₅ClN₂O₂ 172.57 2-Cl, 4-NO₂ Not reported Hepatotoxic; induces GSH depletion

Notes:

  • The ethyl group in this compound increases molecular weight compared to methyl-substituted analogs (e.g., 186.60 vs. 216.63 g/mol), likely enhancing lipophilicity and altering solubility .

Preparation Methods

Catalytic System and Advantages

A modern alternative employs N-chlorosuccinimide (NCS) and iron(III) triflimide ([Fe(NTf₂)₃]) in acetonitrile at 60°C. This method circumvents hazardous Cl₂ gas and offers superior regioselectivity due to the catalyst’s ability to modulate electrophilic chlorine generation.

Reaction Setup :

  • Substrate : 4-Ethyl-2-nitroaniline (1.0 mmol)

  • Reagents : NCS (1.05 mmol), [Fe(NTf₂)₃] (5 mol%)

  • Conditions : 60°C, 24 hours under air.

Key Observations :

  • The ionic liquid [BMIM]NTf₂ enhances catalyst stability and recyclability.

  • Sonication-assisted extraction reduces purification time while maintaining yields at 89%.

Comparative Efficiency

This method outperforms traditional chlorination in safety and scalability, though higher temperatures may necessitate energy-intensive equipment.

Sulfuryl Chloride-Mediated Chlorination

Methodology and Limitations

Sulfuryl chloride (SO₂Cl₂) serves as a dual-function reagent, acting as both chlorinating agent and solvent. The reaction proceeds at room temperature, making it accessible for small-scale syntheses.

Procedure :

  • Substrate : 4-Ethyl-2-nitroaniline (1.0 mmol)

  • Reagent : SO₂Cl₂ (1.2 equivalents)

  • Conditions : Stirred for 2 hours at 25°C, followed by quenching with ice water.

Drawbacks :

  • Lower yields (70–75%) due to competing sulfonation side reactions.

  • Requires neutralization of acidic by-products (e.g., H₂SO₄), complicating waste management.

Comparative Analysis of Preparation Methods

The table below summarizes critical parameters for each synthesis route:

MethodReagentsTemperatureTimeYield (%)Purity (%)
Cl₂ GasCl₂, FeCl₃, DCM−20–0°C4 h8595
NCS/Fe(III)NCS, [Fe(NTf₂)₃]60°C24 h8998
SO₂Cl₂SO₂Cl₂25°C2 h7590

Key Takeaways :

  • The NCS/Fe(III) system offers the best balance of yield and safety.

  • Traditional Cl₂ gas remains viable for high-purity applications despite operational hazards.

Q & A

Basic: What are the optimal synthetic routes for 2-Chloro-4-ethyl-6-nitroaniline, considering regioselectivity and yield?

Methodological Answer:
Synthesis typically involves sequential nitration, chlorination, and alkylation. For regioselectivity:

  • Nitration : Introduce the nitro group at the para position relative to the amino group using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
  • Chlorination : Electrophilic substitution with Cl₂ or SOCl₂, directed by the nitro group’s meta-directing effect, ensures chloro placement at the ortho position .
  • Ethylation : Friedel-Crafts alkylation or nucleophilic substitution (e.g., ethyl bromide with a Lewis acid catalyst) modifies the para position. Monitor reaction progress via TLC and purify via recrystallization (ethanol/water).

Basic: How can UV-Vis and NMR spectroscopy characterize this compound?

Methodological Answer:

  • UV-Vis : The nitro group’s strong π→π* transitions (~300–400 nm) and auxochromic effects from Cl/NH₂ provide a unique λmax. Solvent polarity impacts peak shifts (e.g., bathochromic shift in DMSO vs. hexane) .
  • <sup>1</sup>H NMR : Distinct signals for NH₂ (~5–6 ppm, broad), ethyl CH₃ (1.2–1.5 ppm, triplet), and aromatic protons (7–8 ppm, split due to Cl/NO₂ substituents). Use DMSO-d₆ to resolve NH₂ protons .
  • <sup>13</sup>C NMR : Assign peaks via DEPT-135; nitro groups deshield adjacent carbons (~140–150 ppm) .

Advanced: What computational approaches predict the electronic structure and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. This reveals nucleophilic sites (e.g., NH₂) and electrophilic regions (NO₂/Cl) .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformation; polar solvents stabilize intramolecular H-bonding between NH₂ and NO₂ .

Advanced: How do crystal packing and hydrogen bonding influence the physicochemical properties of derivatives?

Methodological Answer:

  • X-ray Crystallography : Resolve structures using SHELX software. The nitro group forms C–H···O and π-stacking interactions, while NH₂ participates in N–H···X (X = Cl, O) hydrogen bonds, creating 2D networks .
  • Thermal Analysis : DSC/TGA shows melting points and decomposition trends linked to H-bond strength. Stronger H-bonding correlates with higher thermal stability .

Basic: What are the solubility profiles of this compound in common solvents?

Methodological Answer:

  • Polar aprotic solvents (DMF, DMSO): High solubility due to H-bond acceptance by NO₂/NH₂.
  • Chlorinated solvents (CHCl₃, DCM): Moderate solubility via dipole-dipole interactions.
  • Water : Low solubility (~0.15 g/L at 25°C); adjust pH to deprotonate NH₂ for aqueous work .

Advanced: What role does the nitro group play in intermolecular interactions, as revealed by Hirshfeld surface analysis?

Methodological Answer:
Hirshfeld surfaces quantify contact contributions:

  • Nitro group : Dominates O···H (15–20%) and C···O (10–15%) interactions. NO₂···π contacts (~5%) stabilize crystal lattices .
  • Ethyl group : Contributes to van der Waals packing (C···C: 8–12%) .

Basic: What safety protocols are recommended for laboratory handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation .
  • Storage : Keep in amber glass at –20°C; incompatible with strong oxidizers (e.g., peroxides) .
  • Spill Management : Neutralize with 10% NaOH, then adsorb with vermiculite .

Advanced: How can X-ray crystallography and SHELX determine molecular structures of complexes?

Methodological Answer:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index reflections with SHELXT .
  • Refinement : SHELXL refines positional/displacement parameters. Anisotropic modeling for NO₂/Cl atoms improves R-factors (< 0.05) .

Advanced: What are the thermal decomposition pathways and byproducts under controlled conditions?

Methodological Answer:

  • TGA-FTIR : At ~200°C, NO₂ cleavage releases NO and CO₂. Above 300°C, ethyl groups degrade to ethylene .
  • GC-MS : Detect chlorinated aromatics (e.g., chlorobenzene) and nitroso intermediates .

Basic: How does substitution (Cl, ethyl, NO₂) affect the aniline group’s acidity/basicity?

Methodological Answer:

  • Nitro group : Strong electron-withdrawing effect reduces NH₂ basicity (pKa ~1–2 vs. aniline’s 4.6) .
  • Chloro group : Ortho-directing but weakly deactivating; minor impact on acidity .
  • Ethyl group : Electron-donating (+I effect) slightly increases NH₂ basicity compared to nitroaniline derivatives .

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